molecular formula C6H7NO2S B186581 Methyl 2-aminothiophene-3-carboxylate CAS No. 4651-81-4

Methyl 2-aminothiophene-3-carboxylate

Cat. No.: B186581
CAS No.: 4651-81-4
M. Wt: 157.19 g/mol
InChI Key: DGGJQLCAYQCPDD-UHFFFAOYSA-N
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Description

Methyl 2-aminothiophene-3-carboxylate is a significant organic compound with the molecular formula C6H7NO2S. It is a key intermediate in various fields, including organic synthesis, pharmaceuticals, dyes, and pesticides . This compound is known for its versatile applications and unique chemical properties, making it a valuable subject of study in scientific research.

Mechanism of Action

Target of Action

Methyl 2-aminothiophene-3-carboxylate (MATC) primarily targets enzymes and receptors involved in various biochemical pathways. It is known to interact with proteins such as kinases and integrases, which play crucial roles in cellular signaling and viral replication .

Mode of Action

MATC interacts with its targets through hydrogen bonding and electrostatic interactions. The amino and carboxyl groups of MATC facilitate these interactions, leading to inhibition or modulation of the target enzymes’ activity. This can result in the disruption of normal cellular processes or viral replication cycles .

Biochemical Pathways

MATC affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and viral integration. By inhibiting key enzymes in these pathways, MATC can induce cell cycle arrest, promote apoptosis, and prevent viral integration into the host genome .

Pharmacokinetics

The pharmacokinetics of MATC involve its absorption, distribution, metabolism, and excretion (ADME). MATC is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, MATC’s action results in the inhibition of enzyme activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this translates to the suppression of tumor growth and the inhibition of viral replication, making MATC a potential candidate for anticancer and antiviral therapies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence MATC’s action. For instance, extreme pH levels can affect its stability and efficacy, while high temperatures may enhance its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .

: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate

Biochemical Analysis

Biochemical Properties

Methyl 2-aminothiophene-3-carboxylate plays a crucial role in biochemical reactions due to its ability to participate in hydrogen bonding and other interactions. It interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K) and Xa factor inhibitors, influencing their activity . The amino and carboxyl groups of this compound can form inter- and intra-molecular interactions, which are essential for its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PI3K, leading to changes in cell proliferation and survival . Additionally, this compound has been reported to exhibit cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as PI3K and Xa factor inhibitors, leading to changes in gene expression and cellular function . The compound’s ability to form hydrogen bonds and other interactions is crucial for its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, contributing to its biochemical properties. The compound’s interactions with enzymes such as PI3K and Xa factor inhibitors are essential for its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is crucial for its application in biochemical research .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The ability of this compound to localize within cells is essential for its biochemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-aminothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This ester is then subjected to aminolysis using ammonia or an amine to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Methyl 2-aminothiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carboxylic acid
  • Methyl 3-aminothiophene-2-carboxylate
  • 2-Aminothiophene-3-carbonitrile

Comparison: Methyl 2-aminothiophene-3-carboxylate is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications. For example, while 2-aminothiophene-3-carboxylic acid is primarily used in organic synthesis, this compound finds broader applications in pharmaceuticals and materials science .

Biological Activity

Methyl 2-aminothiophene-3-carboxylate (MATC) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C₆H₇NO₂S
CAS Number: 4651-81-4

MATC is characterized by its thiophene ring, amino group, and carboxylate functionality, which contribute to its reactivity and biological interactions. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a bioactive molecule.

MATC primarily targets key enzymes and receptors involved in various biochemical pathways. Notably, it interacts with:

  • Phosphatidylinositol 3-kinase (PI3K) : Influencing cell proliferation and survival.
  • DprE1 (Decaprenyl-phosphoryl-β-D-ribose 2'-oxidase) : A critical enzyme in the mycobacterial cell wall biosynthesis pathway.

Interaction Dynamics

The amino and carboxyl groups of MATC facilitate binding to target proteins through:

  • Hydrogen bonding
  • Electrostatic interactions

These interactions can lead to the modulation or inhibition of enzyme activity, impacting cellular functions such as apoptosis and viral replication cycles.

Antimicrobial Properties

MATC has shown promising activity against Mycobacterium tuberculosis (Mtb). Studies indicate that derivatives of MATC exhibit low minimum inhibitory concentrations (MIC), demonstrating potent antimycobacterial effects. For instance:

CompoundMIC (μg/mL)Selectivity Index (SI)
23j0.02>3200
25b0.03>2133

These compounds not only inhibit drug-susceptible strains but also show efficacy against multidrug-resistant strains of Mtb, highlighting their therapeutic potential in treating tuberculosis .

Anticancer Activity

Research has demonstrated that MATC derivatives possess cytostatic properties, selectively inducing apoptosis in certain cancer cell lines while sparing non-tumorigenic cells. For example:

  • In prostate cancer models, MATC derivatives led to cell cycle arrest in the G1 phase and reduced protein synthesis preferentially .

The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (nM)Effect
Prostate Cancer~20Induces apoptosis
T-cell Lymphoma~50Cytostatic activity
Kidney Carcinoma~40Selective suppression

Pharmacokinetics

The pharmacokinetic profile of MATC includes:

  • Absorption : Efficiently absorbed through the gastrointestinal tract.
  • Distribution : Widely distributed within body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Eliminated via renal pathways.

These properties influence MATC's bioavailability and therapeutic efficacy .

Case Study 1: Antimycobacterial Activity

In a study evaluating novel thiophene-arylamide derivatives based on MATC, compounds were tested for their ability to inhibit Mtb growth. The results indicated that modifications to the MATC structure significantly enhanced potency against both drug-susceptible and resistant strains .

Case Study 2: Cancer Cell Line Selectivity

A series of experiments assessed the cytotoxic effects of MATC derivatives on various cancer cell lines. The findings revealed a marked selectivity for T-cell lymphoma cells over B-cell lymphoma cells, suggesting that MATC derivatives could be developed into targeted therapies for specific cancer types .

Properties

IUPAC Name

methyl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGJQLCAYQCPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196863
Record name Methyl 2-amino-3-thenoate
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Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4651-81-4
Record name Methyl 2-amino-3-thiophenecarboxylate
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Synthesis routes and methods

Procedure details

A mixture of methyl cyanoacetate (3.25 g, 32.3 mmol), 1,4dithiane-2,5diol (5 g, 32.8 mmol), triethylamine (1 mL, 7.71 mmol) in EtOH (50 mL) is stirred at 40° C. for 1 h. The cooled solution is eluted through a silica plug with CH2Cl2 . The filtrate is stripped to dryness to give crude methyl 2-aminothiophene-3-carboxylate which is carried on to the next reaction. 1H NMR (DMSO) δ 7.26 (1H, s), 6.82 (1H, d, J=5.8 Hz), 6.28 (1H, d, J=5.8 Hz), 3.69 (3H, s)
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of Methyl 2-aminothiophene-3-carboxylate?

A1: this compound serves as a key starting material for synthesizing various thieno[2,3-d]pyrimidine derivatives. This is achieved through a multi-step process involving cyclization, chlorination, substitution with amines like morpholine or piperazine, amidation, and other modifications. [, ] For instance, it can be reacted with ferrocenecarboxylic acid to yield Methyl 2‐[(ferrocenylcarbonyl)amino]thio­phene‐3‐carboxyl­ate. [] Additionally, researchers have explored its use in copper-mediated N-arylation reactions with organoboron reagents. []

Q2: Can you provide information about the structural characterization of this compound and its derivatives?

A2: While the provided abstracts lack specific spectroscopic data for this compound itself, its derivatives have been characterized using techniques like 1H NMR and MS spectrometry. [] For example, the crystal structure of Methyl 2‐[(ferrocenylcarbonyl)amino]thio­phene‐3‐carboxyl­ate has been determined, revealing a planar amido­thienylcarboxyl­ate moiety with an intramolecular N—H⋯O=Ccarboxyl­ate hydrogen bond. []

Q3: What biological activities have been investigated for compounds derived from this compound?

A3: Research indicates that certain thieno[2,3-d]pyrimidine derivatives synthesized from this compound exhibit promising antimicrobial activities. Specifically, these compounds have shown activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). [] Furthermore, some derivatives displayed antifungal activity against Aspergillus Niger and Candida albicans. []

Q4: Are there any studies exploring the structure-activity relationship (SAR) of these compounds?

A4: While the provided abstracts don't delve deep into specific SAR data, they suggest that introducing various substituents at the 4-position of the thieno[2,3-d]pyrimidine core, as well as modifications on the benzamide moiety, can significantly influence the antimicrobial potency of the resulting compounds. [] This highlights the potential for further SAR investigations to optimize the biological activity of these derivatives.

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